1,5-Dichlorohexane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

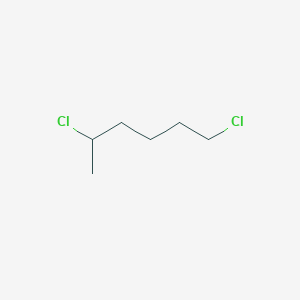

1,5-Dichlorohexane: is an organic compound with the molecular formula C6H12Cl2 . It is a colorless to yellow liquid that is used in various chemical reactions and industrial applications. The compound consists of a six-carbon chain with chlorine atoms attached to the first and fifth carbon atoms. This structural arrangement makes it a versatile intermediate in organic synthesis.

作用機序

Target of Action

1,5-Dichlorohexane is a chemical compound with the molecular formula C6H12Cl2

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding the affected pathways and their downstream effects requires further investigation.

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodyIt’s known that the compound has a molecular weight of 155066 Da , which could influence its pharmacokinetic properties.

生化学分析

Biochemical Properties

It is known that chlorinated alkanes can interact with various enzymes and proteins, but specific interactions of 1,5-Dichlorohexane have not been reported .

Cellular Effects

Chlorinated alkanes can have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific effects of this compound have not been documented.

Molecular Mechanism

It is known that chlorinated alkanes can bind to biomolecules and affect enzyme activity , but the specific mechanisms of this compound are not documented.

準備方法

Synthetic Routes and Reaction Conditions: 1,5-Dichlorohexane can be synthesized through the chlorination of hexane. The process involves the reaction of hexane with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction typically proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound often involves the use of more controlled and efficient methods. One common approach is the chlorination of 1,5-hexanediol. This method involves the reaction of 1,5-hexanediol with hydrogen chloride gas in the presence of a catalyst, such as ammonium chloride, at elevated temperatures. The reaction yields this compound with high purity and yield .

化学反応の分析

Types of Reactions: 1,5-Dichlorohexane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1,5-hexanediol.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form hexene derivatives.

Oxidation Reactions: The compound can be oxidized to form hexane derivatives with different functional groups.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are typically used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products Formed:

Substitution Reactions: 1,5-Hexanediol

Elimination Reactions: Hexene derivatives

Oxidation Reactions: Hexane derivatives with various functional groups.

科学的研究の応用

1,5-Dichlorohexane has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biochemical pathways and enzyme mechanisms.

Medicine: It serves as a building block in the synthesis of medicinal compounds and drug candidates.

Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

類似化合物との比較

1,6-Dichlorohexane: Similar to 1,5-dichlorohexane but with chlorine atoms attached to the first and sixth carbon atoms.

1,4-Dichlorobutane: A shorter chain analogue with chlorine atoms on the first and fourth carbon atoms.

1,2-Dichloroethane: A much shorter chain compound with chlorine atoms on the first and second carbon atoms.

Comparison: this compound is unique due to its specific positioning of chlorine atoms, which allows for distinct reactivity and applications compared to its analogues. For example, 1,6-dichlorohexane has different reactivity patterns due to the increased distance between the chlorine atoms, affecting its use in certain chemical reactions .

生物活性

1,5-Dichlorohexane (C6H12Cl2) is an organic compound belonging to the class of chlorinated hydrocarbons. It is characterized by two chlorine atoms attached to the first and fifth carbon atoms of a hexane chain. This compound is primarily studied for its chemical properties, environmental impact, and biological activity.

This compound is a colorless liquid with a distinctive odor. It is soluble in organic solvents but has limited solubility in water. Its structure can be represented as follows:

Physical and Chemical Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 147.02 g/mol |

| Boiling Point | 195 °C |

| Melting Point | -30 °C |

| Density | 1.17 g/cm³ |

| Solubility in Water | Low (0.03 g/L at 25 °C) |

Toxicological Profile

This compound exhibits significant toxicological effects, primarily due to its ability to disrupt cellular processes. Studies have shown that it can induce cytotoxicity in various cell lines, including liver and kidney cells. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell damage.

Key Findings:

- Cytotoxicity : In vitro studies demonstrated that exposure to this compound resulted in cell death in human liver cells (HepG2) at concentrations above 100 µM after 24 hours of exposure .

- Genotoxicity : The compound has been shown to cause DNA damage, as evidenced by increased comet assay tail moments in treated cells .

Environmental Impact

The environmental persistence of this compound raises concerns regarding its ecological impact. It is classified as a potential groundwater contaminant due to its low volatility and high solubility in organic solvents.

Case Studies:

- Groundwater Contamination : A study conducted in an industrial area revealed elevated levels of this compound in groundwater samples, correlating with nearby manufacturing activities .

- Bioaccumulation : Research indicates that chlorinated hydrocarbons like this compound can bioaccumulate in aquatic organisms, posing risks to higher trophic levels .

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with cellular membranes and proteins. Its lipophilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function.

Proposed Mechanisms:

- Membrane Disruption : Studies suggest that chlorinated compounds can disrupt lipid membranes, leading to increased permeability and loss of cellular integrity .

- Enzyme Inhibition : There is evidence that this compound inhibits key metabolic enzymes involved in detoxification processes, such as cytochrome P450 enzymes .

特性

IUPAC Name |

1,5-dichlorohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2/c1-6(8)4-2-3-5-7/h6H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDMWHORPPOABH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。